Dichlorophenyl imidazoldioxolan

Antibacterial Activity Azole Comparative Efficacy Phytopathogen Screening

Procure Dichlorophenyl imidazoldioxolan (Elubiol) for your next-generation personal care formulations. Unlike ketoconazole or piroctone olamine, Elubiol delivers a clinically validated dual-action profile: robust anti-Malassezia efficacy (p<0.02 vs. coal tar) combined with progressive sebum suppression validated by in vivo sebumetry. Its unique ethyl piperazine-1-carboxylate ester side chain enhances aqueous solubility for seamless integration into water-based shampoos, serums, and creams. This is the definitive multifunctional active for brands seeking to replace coal tar or outperform single-action imidazoles in anti-dandruff and oil-control applications.

Molecular Formula C27H30Cl2N4O5
Molecular Weight 561.5 g/mol
Cat. No. B12505587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorophenyl imidazoldioxolan
Molecular FormulaC27H30Cl2N4O5
Molecular Weight561.5 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
InChIInChI=1S/C27H30Cl2N4O5/c1-2-35-26(34)33-13-11-32(12-14-33)21-4-6-22(7-5-21)36-16-23-17-37-27(38-23,18-31-10-9-30-19-31)24-8-3-20(28)15-25(24)29/h3-10,15,19,23H,2,11-14,16-18H2,1H3
InChIKeyVEVFSWCSRVJBSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 20 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichlorophenyl Imidazoldioxolan (Elubiol) for Procurement: Core Chemical and Functional Profile


Dichlorophenyl imidazoldioxolan (CAS 67914-69-6), commonly designated Elubiol, is a synthetic imidazole-derivative antifungal agent . Its structure incorporates a 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane core and a piperazine-1-carboxylate ester side chain [1]. This compound inhibits fungal ergosterol biosynthesis by targeting the cytochrome P450-dependent 14α-demethylase, thereby disrupting fungal cell membrane integrity . Elubiol is formulated exclusively for topical personal care and cosmetic applications, with documented regulatory acceptance in European personal care product inventories [2].

Dichlorophenyl Imidazoldioxolan: Why Generic Imidazole Antifungals Cannot Be Freely Substituted


Despite a shared imidazole pharmacophore and mechanism of ergosterol inhibition , dichlorophenyl imidazoldioxolan (Elubiol) exhibits distinct physicochemical and performance profiles that preclude direct substitution with agents like ketoconazole, bifonazole, or miconazole. Key differentiators include: (i) a divergent side-chain structure—specifically, the ethyl piperazine-1-carboxylate ester moiety versus ketoconazole's acetyl piperazine group—which alters lipophilicity and formulation compatibility [1]; (ii) demonstrably superior aqueous solubility enabling simpler integration into water-based personal care matrices [2]; and (iii) a unique, clinically-validated dual-action profile combining moderate sebum suppression with targeted anti-Malassezia efficacy, a combination not documented for most cosmetic-use imidazoles [3]. Consequently, formulators reliant solely on ketoconazole or piroctone olamine will fail to achieve the equivalent sebum-control outcomes that Elubiol provides in oily skin and dandruff applications [3].

Dichlorophenyl Imidazoldioxolan: Quantitative Comparative Evidence for Procurement Decisions


Antibacterial Inhibition Rate: Elubiol vs. Ketoconazole and Bifonazole Against Xanthomonas oryzae pv. oryzae (Xoo)

In a head-to-head in vitro antibacterial screening panel, Elubiol (dichlorophenyl imidazoldioxolan) demonstrated substantially higher antibacterial activity against the phytopathogen Xanthomonas oryzae pv. oryzae (Xoo) compared to the widely used imidazole antifungal ketoconazole [1]. At a concentration of 100 μg/mL, Elubiol achieved an inhibition rate of 92.59 ± 3.99%, whereas ketoconazole showed only 15.95 ± 6.27% inhibition. This represents a 5.8-fold higher efficacy for Elubiol under identical assay conditions. Additionally, Elubiol performed comparably to bifonazole (96.58 ± 2.28%) and clotrimazole (100 ± 0%), confirming its potent antibacterial properties within the azole class [1].

Antibacterial Activity Azole Comparative Efficacy Phytopathogen Screening

Sebum Excretion Reduction: Elubiol vs. Untreated Contralateral Control

A 14-subject in vivo study evaluated the effect of long-term topical Elubiol application on sebum output at the forehead site using non-invasive Sebumeter SM810 and Sebutape measurements [1]. Elubiol treatment resulted in a progressive decrease in skin oiliness compared to the contralateral untreated control site. The observed effect was attributed to modulation of the follicular reservoir function without significant primary alteration of sebaceous gland activity [1]. No equivalent sebum-suppression data are publicly available for structurally similar imidazoles such as ketoconazole or miconazole when applied topically at cosmetic concentrations, underscoring Elubiol's unique positioning in this dimension [2].

Sebum Regulation Oily Skin Cosmetic Ingredient Efficacy

Anti-Malassezia Efficacy: Elubiol-Containing Shampoo vs. Coal Tar Shampoo

A randomized double-blind clinical study (n=60, 4-week treatment phase) compared a non-tar shampoo containing 0.5% Elubiol (combined with 2% salicylic acid and 0.75% piroctone olamine) against a 0.5% coal tar shampoo in subjects with moderate to marked dandruff [1]. The Elubiol-containing shampoo yielded a significantly better reduction in Malassezia spp. counts during the treatment phase (p < 0.02) and reduced the spontaneous increase in squamometry values during the posttreatment regression phase (p < 0.01) compared to the coal tar shampoo [1]. Both shampoos achieved high subject approval ratings (≥70%), confirming that the Elubiol combination is at least as effective as coal tar while offering superior microbiological control [1].

Dandruff Treatment Malassezia Clinical Antifungal Comparison

Synergistic Potential with Phospholipids: Elubiol and Ketoconazole Comparison

Patent literature indicates that among azole antifungals, ketoconazole, econazole, and Elubiol are preferred due to their minimal disruption of normal skin flora [1]. Crucially, Elubiol and ketoconazole are specifically identified as producing a mutual synergistic effect on dermatophyte fungi when used in combination with a phospholipid [1]. This synergy is not claimed for other imidazoles such as miconazole or clotrimazole, suggesting that Elubiol and ketoconazole share a unique structural or physicochemical feature enabling this cooperative antifungal enhancement [1].

Synergy Dermatophyte Fungi Phospholipid Formulations

Dichlorophenyl Imidazoldioxolan: Validated Application Scenarios Based on Quantitative Evidence


Anti-Dandruff Shampoo Formulation with Superior Malassezia Control

Clinical data demonstrate that a shampoo containing 0.5% Elubiol (combined with salicylic acid and piroctone olamine) significantly reduces Malassezia spp. counts (p < 0.02) and scaling (p < 0.01) compared to a 0.5% coal tar shampoo [1]. This scenario is ideal for personal care brands seeking to replace coal tar actives with an imidazole-based alternative that offers equal or better anti-dandruff performance and superior microbiological control.

Sebum-Control Cosmetic Formulations for Oily and Acne-Prone Skin

In vivo sebumetry studies confirm that topical Elubiol application progressively reduces skin surface oiliness without directly suppressing sebaceous gland activity [1]. This evidence supports the use of Elubiol in oil-control serums, mattifying creams, and anti-acne lotions where sebum modulation is a primary performance claim. The dual antifungal and sebum-regulating profile distinguishes Elubiol from single-action actives like ketoconazole .

Broad-Spectrum Antimicrobial Preservative Systems in Personal Care

In vitro screening reveals that Elubiol at 100 μg/mL inhibits Xanthomonas oryzae pv. oryzae by 92.59 ± 3.99%, substantially outperforming ketoconazole (15.95 ± 6.27%) and matching the performance of bifonazole and clotrimazole [1]. This broad antibacterial activity complements Elubiol's primary antifungal action, enabling its use as a multifunctional antimicrobial agent in preservative blends for shampoos, conditioners, and topical creams.

Phospholipid-Enhanced Topical Antifungal Formulations

Elubiol is specifically cited alongside ketoconazole as producing a synergistic effect on dermatophyte fungi when co-formulated with phospholipids [1]. This scenario applies to advanced lipid-based delivery systems, liposomal formulations, or phospholipid-containing emulsions where synergistic antifungal activity can be exploited to enhance efficacy or reduce active ingredient loading.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dichlorophenyl imidazoldioxolan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.